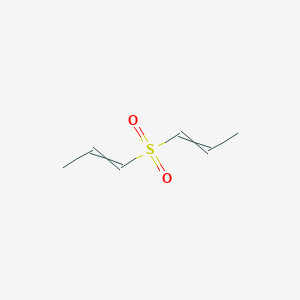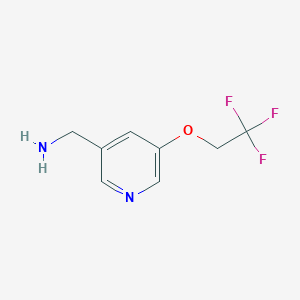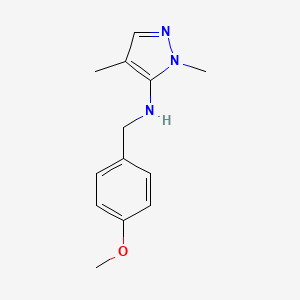![molecular formula C11H21N3 B11743964 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743964.png)
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the condensation of 1,3-diketones with hydrazines. For {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine, a possible synthetic route could involve the reaction of 2-methylpropylhydrazine with a suitable 1,3-diketone under acidic or basic conditions. The reaction may proceed through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, transition-metal catalysts, or photoredox reactions to enhance efficiency and yield. The use of environmentally friendly methods, such as microwave-assisted synthesis or solvent-free conditions, is also gaining popularity in industrial settings .
化学反応の分析
Types of Reactions
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the pyrazole ring .
科学的研究の応用
Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Similar in structure but with a phenyl group instead of a 2-methylpropyl group.
3,5-Dimethyl-1H-pyrazole: Lacks the propylamine group, making it less complex.
1H-Pyrazole-4-carboxamide: Contains a carboxamide group, differing in functional groups attached to the pyrazole ring
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a 2-methylpropyl group and a propylamine group on the pyrazole ring sets it apart from other pyrazole derivatives, potentially leading to unique applications and effects .
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-12-6-11-7-13-14(9-11)8-10(2)3/h7,9-10,12H,4-6,8H2,1-3H3 |
InChIキー |
FHHUBYHQPOLWGH-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=CN(N=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11743882.png)

![1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743892.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743906.png)

![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
![1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)


![N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11743936.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743938.png)
